![molecular formula C8H6BrNO B046890 3-Bromo-4-methoxybenzonitrile CAS No. 117572-79-9](/img/structure/B46890.png)
3-Bromo-4-methoxybenzonitrile
Overview
Description
3-Bromo-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6BrNO . It is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile and is also used as pharmaceutical intermediates .
Molecular Structure Analysis
Theoretical studies have been conducted on the geometries, electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer 4-methoxybenzonitrile . These studies are based on Ab Initio HF and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-methoxybenzonitrile are not detailed in the search results, it is known that this compound undergoes Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3-Bromo-4-methoxybenzonitrile has a density of 1.6±0.1 g/cm³, a boiling point of 282.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 45.4±0.4 cm³, and its polar surface area is 33 Ų .Scientific Research Applications
Synthesis of Halogenated Derivatives
3-Bromo-4-methoxybenzonitrile: is utilized in the synthesis of various halogenated derivatives due to its reactive bromine atom. For instance, it is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile , which can serve as an intermediate in further chemical reactions .
Pharmaceutical Intermediates
This compound finds significant use as an intermediate in the pharmaceutical industry. Its structure is conducive to modifications that can lead to the development of new drugs, especially in the realm of anti-inflammatory and analgesic medications .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZMDRKTYTPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352917 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxybenzonitrile | |
CAS RN |
117572-79-9 | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117572-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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